molecular formula C11H13N5OS B2921354 4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide CAS No. 379254-42-9

4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide

Cat. No.: B2921354
CAS No.: 379254-42-9
M. Wt: 263.32
InChI Key: PUPUBVKMEUONCB-UHFFFAOYSA-N
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Description

4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide is a useful research compound. Its molecular formula is C11H13N5OS and its molecular weight is 263.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated various synthesis methods and chemical properties of 1,2,4-triazole derivatives. Kobelev et al. (2019) described the cleavage of Pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide, leading to the formation of 4-amino-1,2,4-triazines, a process that involves nucleophilic transformations and is of interest for medicinal chemistry and organic synthesis (Kobelev et al., 2019). This demonstrates the compound's role in generating derivatives with potential applications in drug development and fine chemistry.

Anticancer Activity

A notable application of 1,2,4-triazole derivatives is in the field of cancer research. Çoruh et al. (2018) synthesized etodolac-thioether derivatives showing potent anticancer activity against various cancer cell lines, indicating the utility of these compounds in developing novel cancer therapies (Çoruh et al., 2018).

Antilipolytic and Antiproliferative Activities

The study by Shkoor et al. (2021) on 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives revealed their antiproliferative and antilipolytic activities against obesity-related colorectal cells, highlighting the potential of these compounds in addressing the obesity–colorectal cancer association (Shkoor et al., 2021).

Antimicrobial and Anthelmintic Activities

Panda et al. (2022) utilized microwave-assisted reactions to synthesize 1,2,4-triazole derivatives with significant in-vitro anthelmintic and antimicrobial activities, offering insights into developing new treatments for infectious diseases (Panda et al., 2022).

Antioxidant Activity

The synthesis and evaluation of antioxidant activity of ketone derivatives of gallic hydrazide-derived Schiff bases by Dighade and Parikh (2017) indicate the potential of 1,2,4-triazole derivatives in acting as antioxidants, which could have implications for their use in treating oxidative stress-related diseases (Dighade & Parikh, 2017).

Future Directions

: Sigma-Aldrich: (4-Methyl-4H-1,2,4-triazol-3-yl)methanol : ChemSpider: 4-Methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide : RSC Advances: Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids : MDPI Molecules: 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide : [Sigma-Aldrich:

Mechanism of Action

Target of Action

The primary targets of the compound “4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide” are currently unknown. The compound contains a 4-methyl-4H-1,2,4-triazole moiety , which is a common structural motif in many pharmaceuticals and agrochemicals . .

Mode of Action

It’s known that 4-methyl-4h-1,2,4-triazole derivatives can interact with various biological targets through hydrogen bonding and other non-covalent interactions . The sulfanyl and hydrazide groups in the compound could potentially enhance its reactivity and binding affinity to its targets.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Triazole derivatives are known to interfere with a wide range of biochemical processes, including enzyme inhibition, receptor modulation, and disruption of cell division .

Pharmacokinetics

The compound’s metabolism and excretion would likely involve biotransformation of the triazole ring and conjugation of the sulfanyl and hydrazide groups .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the biological activities of other triazole derivatives, it could potentially induce apoptosis, inhibit cell proliferation, or modulate cellular signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the ionization state of the compound could change with pH, affecting its absorption and distribution. Similarly, high temperatures could enhance its metabolic degradation, while the presence of other biomolecules could affect its binding to its targets .

Properties

IUPAC Name

4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c1-16-7-13-15-11(16)18-6-8-2-4-9(5-3-8)10(17)14-12/h2-5,7H,6,12H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPUBVKMEUONCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825031
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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